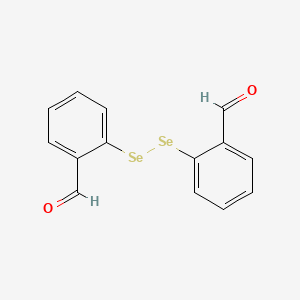
Bis(ortho-formylphenyl)diselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diselanediyldibenzaldehyde: is an organoselenium compound characterized by the presence of two selenium atoms bridging two benzaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diselanediyldibenzaldehyde typically involves the reaction of benzaldehyde derivatives with selenium reagents. One common method is the oxidative coupling of benzaldehyde with elemental selenium in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of 2,2’-Diselanediyldibenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Diselanediyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted benzaldehyde derivatives .
Applications De Recherche Scientifique
Chemistry: 2,2’-Diselanediyldibenzaldehyde is used as a precursor in the synthesis of complex organoselenium compounds. It is also employed in the development of new catalytic systems for organic transformations .
Biology and Medicine: Its ability to generate reactive oxygen species (ROS) makes it a candidate for targeted cancer therapies .
Industry: In materials science, 2,2’-Diselanediyldibenzaldehyde is used in the fabrication of advanced materials, such as covalent organic frameworks (COFs) with unique electronic and photophysical properties .
Mécanisme D'action
The mechanism of action of 2,2’-Diselanediyldibenzaldehyde involves the interaction of its selenium atoms with biological molecules. The selenium atoms can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound selectively targets cancer cells with high ROS levels, leading to cell death .
Comparaison Avec Des Composés Similaires
2,2’-Disulfanyldibenzaldehyde: Contains sulfur atoms instead of selenium.
2,2’-Dithiodibenzaldehyde: Another sulfur analog with different reactivity.
2,2’-Dibenzothiazyl disulfide: A related compound with nitrogen and sulfur atoms.
Uniqueness: 2,2’-Diselanediyldibenzaldehyde is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to sulfur analogs. The selenium atoms enhance the compound’s ability to generate ROS, making it more effective in applications requiring oxidative stress induction .
Propriétés
Formule moléculaire |
C14H10O2Se2 |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
2-[(2-formylphenyl)diselanyl]benzaldehyde |
InChI |
InChI=1S/C14H10O2Se2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-10H |
Clé InChI |
HBSDICMOMPHTAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)[Se][Se]C2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


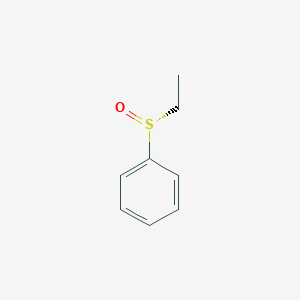
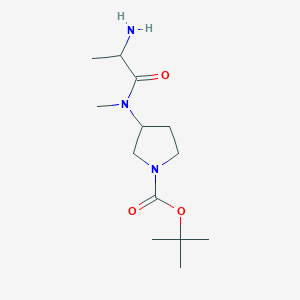
![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)

![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
![4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)
![1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14794561.png)


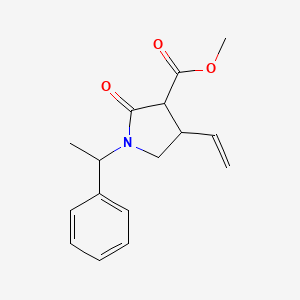
![6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B14794599.png)
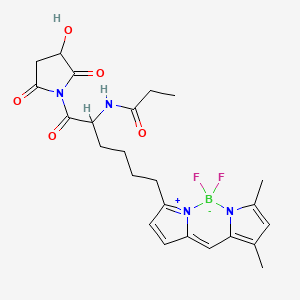
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate](/img/structure/B14794620.png)
